1-Methyl-1H-pyrazole-4,5-diamine sulfate

Description

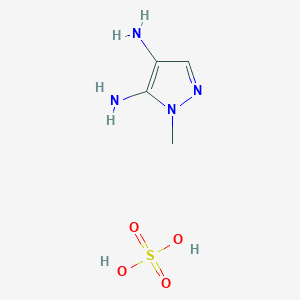

Structure

2D Structure

Propriétés

IUPAC Name |

2-methylpyrazole-3,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.H2O4S/c1-8-4(6)3(5)2-7-8;1-5(2,3)4/h2H,5-6H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMLJTZGZLWBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20055-01-0 | |

| Record name | 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazole-4,5-diamine sulfate typically involves the reaction of 1-methyl-1H-pyrazole-4,5-diamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt . The process involves dissolving 1-methyl-1H-pyrazole-4,5-diamine in an appropriate solvent, followed by the addition of sulfuric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1H-pyrazole-4,5-diamine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Coupling Agent

1-Methyl-1H-pyrazole-4,5-diamine sulfate serves as a coupling reagent in oxidative hair dye products. Its role is crucial in the formation of stable dye intermediates that contribute to the final color outcome of hair dyes. The compound enhances the overall stability and effectiveness of the dye formulations .

Dermal Absorption Studies

Research indicates that the dermal absorption of this compound is relatively low. In vitro studies using porcine skin showed minimal penetration into the dermis, with most of the applied dose remaining on the skin surface. This suggests a favorable safety profile for topical applications .

Toxicological Studies

Toxicological evaluations have demonstrated that this compound exhibits low acute toxicity when administered orally or through inhalation in animal models. The compound's LD50 values indicate a high level of safety, with no significant adverse effects observed at tested doses .

Regulatory Insights

The Scientific Committee on Consumer Safety (SCCS) has reviewed the safety of this compound in hair dye formulations. Their findings suggest that it is safe for use at concentrations typically found in commercial products, further supporting its application in cosmetics .

Case Study 1: Hair Dye Formulation Efficacy

A study evaluated the efficacy of hair dye formulations containing this compound compared to traditional dye agents. Results indicated improved color retention and stability over time, suggesting that this compound enhances the performance of oxidative hair dyes significantly .

Case Study 2: Sensitization Potential

In a clinical assessment involving patch tests on human subjects, no significant allergic reactions were reported following exposure to formulations containing this compound. This underscores its low sensitization potential and supports its safe use in consumer products .

Mécanisme D'action

The mechanism of action of 1-Methyl-1H-pyrazole-4,5-diamine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Physicochemical Properties:

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole-diamine sulfate derivatives share core structural features but differ in substituents, influencing their chemical reactivity, solubility, and applications. Below is a comparative analysis based on substituents and functional

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Solubility :

- Hexyl derivatives (e.g., 1-hexyl-1H-pyrazole-4,5-diamine sulfate) exhibit improved lipid solubility, enabling better penetration into hair shafts .

- Hydroxyethyl substituents enhance water solubility, favoring formulations requiring aqueous compatibility .

Reactivity and Color Formation: Methyl-substituted derivatives (e.g., this compound) generate lighter shades (e.g., blondes) due to moderate electron-donating effects .

Safety and Regulation :

- Toluene-2,5-diamine sulfate is restricted in the EU for eye-area products due to sensitization risks .

- 1-Methyl derivatives are flagged for oral toxicity (H302) and skin irritation (H315/H319), necessitating protective handling .

Research and Industrial Relevance

- Synthetic Challenges : Alkyl chain length (e.g., hexyl vs. methyl) impacts synthesis yields, with longer chains requiring advanced purification techniques .

Activité Biologique

1-Methyl-1H-pyrazole-4,5-diamine sulfate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

- Molecular Formula : C4H10N4O4S

- Molecular Weight : 210.21 g/mol

- Appearance : White to off-white powder

This compound interacts with various biological targets, particularly through its binding affinity to specific receptors and enzymes. Notably, it has been shown to bind to the LmPTR1 pocket, which may influence biochemical pathways involved in cellular processes. The compound's mechanism may include:

- Inhibition of Enzyme Activity : It acts as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : The compound exhibits binding properties that could modulate receptor activity, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated its effectiveness against various microorganisms. In vitro assays revealed potent antipromastigote activity against Leishmania species, suggesting potential use in treating leishmaniasis.

Cytotoxicity and Genotoxicity

Research on cytotoxic effects has shown that the compound can induce cytotoxicity at higher concentrations. In a study involving human peripheral blood lymphocytes, a dose-dependent increase in chromosomal aberrations was observed without metabolic activation. However, it was not deemed mutagenic under certain assay conditions .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound is rapidly absorbed and metabolized when administered orally. The bioavailability following oral administration was found to be between 78% and 83%, with extensive distribution in various organs .

Case Study 1: Antipromastigote Activity

A study investigated the antipromastigote activity of this compound against Leishmania species. The compound exhibited significant inhibition of promastigote growth at concentrations as low as 10 µg/mL. This suggests its potential as a therapeutic agent in leishmaniasis treatment.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human lymphocytes, concentrations of 500 µg/mL resulted in a statistically significant increase in chromosomal aberrations. This highlights the importance of evaluating safety profiles when considering therapeutic applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity | Unique Features |

|---|---|---|---|---|

| This compound | 20055-01-0 | Significant | Moderate | Unique sulfate salt form |

| 3-Aminopyrazolo[1,5-a]pyrimidine | 232600-93-0 | Moderate | Low | Known for antitumor activity |

| 1-Methyl-4,5-diamino pyrazole sulfate | 127107-23-7 | High | Moderate | Exhibits different antimicrobial properties |

| Pyrazolo[1,5-a]pyrimidin-3-amine | 232600-78-1 | Low | Low | Potential anti-inflammatory agent |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.